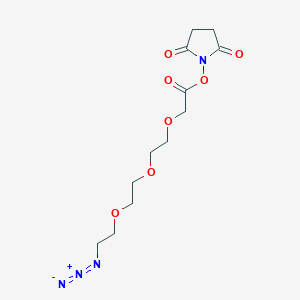

Azido-PEG3-CH2CO2-NHS

Description

Significance of Polyethylene (B3416737) Glycol (PEG) in Bioconjugation and Bio-orthogonal Chemistry

Polyethylene glycol (PEG) is a synthetic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com Its prominence in biomedical applications stems from a unique combination of properties. chempep.comsigmaaldrich.com The use of PEG in biological contexts, a process known as PEGylation, dates back to the 1970s when it was first attached to proteins to enhance their therapeutic properties. chempep.comnih.gov

Key Properties of PEG:

Biocompatibility: PEG is generally non-toxic and has received approval from regulatory bodies for various biomedical uses. chempep.com

Water Solubility: The hydrophilic nature of PEG enhances the solubility of conjugated molecules in aqueous environments. broadpharm.comchempep.com

Low Immunogenicity: PEG typically does not elicit a strong immune response. broadpharm.comchempep.com

"Stealth" Properties: The hydration shell formed around PEG reduces the adsorption of proteins and recognition by the immune system, prolonging circulation time. chempep.com

Flexibility: The rotatable C-O bonds in the PEG backbone provide conformational flexibility. chempep.com

These characteristics make PEG an ideal spacer in bifunctional linkers, improving the pharmacokinetic profiles of therapeutic molecules and reducing non-specific interactions in diagnostic assays. broadpharm.comchempep.comresearchgate.net In bio-orthogonal chemistry, PEG linkers are used to connect reactive partners, enhance the solubility of hydrophobic reagents, and provide optimal spacing for efficient reactions. chempep.comrsc.org

Overview of Azide (B81097) and N-Hydroxysuccinimide (NHS) Ester Functionalities in Chemical Synthesis

The power of a bifunctional linker lies in its reactive ends. Azido-PEG3-CH2CO2-NHS incorporates two highly useful and well-characterized functional groups: an azide and an N-hydroxysuccinimide (NHS) ester. broadpharm.com

Azide Group (N₃): The azide group is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless in 2001. chempep.compcbiochemres.com Specifically, the azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. chemicalbook.com These reactions are highly efficient and specific, allowing for the formation of a stable triazole linkage with molecules containing an alkyne or a strained cyclooctyne (B158145) group. chempep.com The azide's stability and lack of reactivity towards most biological functional groups make it an ideal bio-orthogonal handle. nih.gov

N-Hydroxysuccinimide (NHS) Ester: NHS esters are highly reactive towards primary amines (-NH₂). windows.netlumiprobe.com This reactivity is exploited for labeling proteins (at lysine (B10760008) residues and the N-terminus), amine-modified oligonucleotides, and other amine-containing molecules. broadpharm.combiochempeg.com The reaction between an NHS ester and an amine forms a stable amide bond and is most efficient at a pH range of 7 to 9. windows.netbiopharminternational.comthermofisher.com

Historical Context of Click Chemistry and Amine-Reactive Reagents in Biomedical Research

The development of this compound is built upon decades of research in bioconjugation chemistry.

Amine-Reactive Reagents: The use of amine-reactive reagents has a long history in protein modification. biopharminternational.comthermofisher.com N-hydroxysuccinimide esters, in particular, became popular due to their high selectivity for aliphatic amines and the stability of the resulting amide bond. biopharminternational.comwikipedia.org This allowed for the routine attachment of labels and other molecules to proteins. biopharminternational.com

Click Chemistry: The concept of "click chemistry" was introduced by K. Barry Sharpless in 2001 and further developed by the independent discovery of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and Morten Meldal in 2002. chempep.comnumberanalytics.com This reaction's high efficiency, selectivity, and biocompatibility revolutionized the field of chemical biology. chempep.comnumberanalytics.comnumberanalytics.com Carolyn Bertozzi's development of strain-promoted azide-alkyne cycloaddition (SPAAC) further expanded the utility of click chemistry to living systems by eliminating the need for a potentially toxic copper catalyst. chempep.com The profound impact of their work was recognized with the 2022 Nobel Prize in Chemistry. chempep.com

Rationale for the Specific Design of this compound

The design of this compound is a deliberate combination of the advantageous properties of its constituent parts. broadpharm.com It is a heterobifunctional linker, meaning it has two different reactive groups, allowing for sequential and controlled conjugation reactions. thermofisher.comnih.gov

The molecule consists of:

An azide group for bio-orthogonal "click" chemistry reactions. broadpharm.comchemicalbook.com

An NHS ester for covalent modification of primary amines. broadpharm.comchemicalbook.com

This specific design enables researchers to first react the NHS ester with a protein or another amine-containing molecule. windows.net The resulting molecule, now bearing a PEG-azide tail, can then be "clicked" onto a second molecule containing an alkyne or strained cyclooctyne group. This modular approach provides a powerful and versatile tool for constructing complex biomolecular conjugates for a wide range of applications, including drug delivery, diagnostics, and fundamental biological research.

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O7/c13-15-14-3-4-20-5-6-21-7-8-22-9-12(19)23-16-10(17)1-2-11(16)18/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNHIEMNCUYXCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)COCCOCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of Azido Peg3 Ch2co2 Nhs

Advanced Synthetic Routes for Azido-PEG3-CH2CO2-NHS

The synthesis of this compound involves a multi-step process that requires precise control over the introduction of functional groups and the PEG chain length.

A common and effective method for introducing an azide (B81097) group onto a PEG molecule involves a two-step process starting from a hydroxyl-terminated PEG. mdpi.com

Activation of the Hydroxyl Group : The terminal hydroxyl group of a PEG chain is first activated to create a good leaving group. This is typically achieved through sulfonylation, using reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base such as pyridine (B92270) or triethylamine. mdpi.com This reaction converts the hydroxyl group into a tosylate or mesylate ester.

Nucleophilic Substitution : The resulting sulfonylated PEG is then reacted with an azide source, most commonly sodium azide (NaN3). The azide ion acts as a nucleophile, displacing the tosylate or mesylate group to form the azido-terminated PEG. This substitution reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF).

An alternative route involves the use of azidotrimethylsilane (B126382) (Me3SiN3) with a catalyst like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to convert a terminal bromide on a polymer to an azide. For heterobifunctional PEGs, synthesis can begin with a molecule like α-allyl-ω-hydroxyl PEG, where the hydroxyl end is converted to an azide. acs.org

The formation of the N-hydroxysuccinimide (NHS) ester occurs at the other end of the PEG chain, which terminates in a carboxylic acid group.

Carboxylic Acid Precursor : The synthesis starts with a PEG derivative that has a terminal carboxylic acid group. For this compound, this would be Azido-PEG3-CH2COOH.

Activation of the Carboxylic Acid : The carboxylic acid is activated to facilitate its reaction with N-hydroxysuccinimide. A common method involves the use of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in an anhydrous organic solvent. broadpharm.com

Reaction with N-Hydroxysuccinimide : The activated carboxylic acid then reacts with N-hydroxysuccinimide to form the stable, amine-reactive NHS ester. broadpharm.comrapp-polymere.com The reaction is typically performed in a non-amine containing buffer at a neutral to slightly basic pH (pH 7-9) to ensure the stability of the NHS ester while promoting efficient reaction with primary amines. broadpharm.comwindows.net

It is important to perform these reactions in anhydrous conditions as the NHS ester moiety is sensitive to moisture and can hydrolyze, rendering it non-reactive. windows.net

Achieving a precise number of PEG units, such as the three units in this compound, is critical for defining the linker's properties. chempep.com

Stepwise Synthesis : For monodisperse PEGs with a specific number of repeating units, a stepwise, iterative approach is employed. chempep.com This involves the sequential addition of single ethylene (B1197577) glycol units, often using protecting group strategies to ensure controlled, directional elongation. chempep.com This method provides the highest level of control over the final polymer length.

Controlled Polymerization : Techniques like anionic ring-opening polymerization of ethylene oxide can be used to produce PEGs with a controlled molecular weight distribution. acs.org By carefully controlling the initiator-to-monomer ratio, the average chain length can be managed. However, this typically results in a distribution of chain lengths (polydispersity) rather than a single, defined length.

Fractionation of Polydisperse Mixtures : Another approach is to synthesize a polydisperse mixture of PEGs and then use chromatographic techniques to separate and isolate the desired chain length (e.g., the trimer).

The choice of method depends on the desired purity and the scale of the synthesis. For applications requiring high precision, stepwise synthesis is preferred, though it can be more labor-intensive.

Methodologies for NHS Ester Formation

Purification and Characterization Techniques for this compound

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and functionality of this compound.

A combination of spectroscopic techniques is used to confirm the structure and purity of the synthesized compound.

| Technique | Purpose | Key Observations for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the presence of functional groups. nih.gov | ¹H NMR : Shows characteristic peaks for the ethylene glycol repeating units (~3.6 ppm), the methylene (B1212753) protons adjacent to the azide group (~3.4 ppm), and the protons of the NHS ester. nih.govresearchgate.net The integration of these peaks can be used to confirm the ratio of the different parts of the molecule and the number of PEG units. nih.gov¹³C NMR : Provides further confirmation of the carbon skeleton and the presence of the azide and NHS ester functionalities. acs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of specific functional groups. | A characteristic sharp peak for the azide group (N₃) is observed around 2100 cm⁻¹. nih.gov The presence of the ester carbonyl group (C=O) of the NHS ester will also be evident. |

| Mass Spectrometry (MS) | To determine the molecular weight and confirm the elemental composition. nih.gov | Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to obtain the mass-to-charge ratio (m/z) of the molecule, which should correspond to the calculated molecular weight of this compound. nih.govwaters.com |

Interactive Data Table: Spectroscopic Data for this compound

Please note: Exact chemical shifts (ppm) in NMR and wavenumbers (cm⁻¹) in FTIR can vary slightly based on the solvent and instrument used.

Chromatography is indispensable for purifying the final product from starting materials, by-products, and PEG chains of incorrect lengths. mdpi.com

| Chromatographic Method | Principle of Separation | Application in Purifying this compound |

| Size-Exclusion Chromatography (SEC) / Gel Filtration Chromatography | Separation based on molecular size. | Effective for separating PEG derivatives based on their chain length, removing unreacted PEG starting materials or polymers with an incorrect number of repeating units. |

| Ion-Exchange Chromatography (IEC) | Separation based on charge. google.com | Useful for separating charged intermediates or impurities from the neutral or differently charged target molecule. For instance, it can separate the carboxylic acid precursor from the final NHS ester product. google.com |

| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. google.com | Can be used to separate PEG molecules based on differences in their end-group functionality, as the azide and NHS ester groups will impart different hydrophobic characteristics compared to hydroxyl or carboxyl groups. google.com |

| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity. | Offers high-resolution separation and is often used as a final polishing step to achieve high purity. It can also serve as an analytical tool to assess the purity of the final product. |

Interactive Data Table: Chromatographic Purification Strategies

Spectroscopic Analysis in Compound Validation

Scalable Synthesis and Manufacturing Considerations for Research Applications

The synthesis of Azido-PEG-NHS esters, including the PEG3 variant, has been optimized for scalability to meet the demands of research applications. ijrpr.com The general synthetic process is adaptable, allowing for modifications in PEG chain length and functional group density to create customized reagents for various conjugation strategies. ijrpr.com

A common scalable synthesis approach involves a multi-step process:

Alkylation and Protection: The synthesis often starts from a defined PEG raw material, such as triethylene glycol. A typical first step is the reaction with a protected carboxylate-containing alkyl halide, like t-butyl bromoacetate, to form the ether linkage. The t-butyl group serves as a protecting group for the carboxylic acid.

Functional Group Transformation: The terminal hydroxyl group of the PEG chain is then converted into a better leaving group, often by tosylation using p-toluenesulfonyl chloride (TsCl). ijrpr.com

Azide Introduction: The tosylated intermediate undergoes nucleophilic substitution with an azide source, such as sodium azide (NaN₃), to introduce the terminal azide group. ijrpr.com

Deprotection and Activation: The t-butyl protecting group on the carboxyl end is removed under acidic conditions (e.g., using trifluoroacetic acid). ijrpr.com The resulting terminal carboxylic acid is then activated to form the NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). thermofisher.com

For large-scale manufacturing for research purposes, several factors are critical. The purity of the initial PEG starting material is paramount, as impurities like diols can lead to undesired cross-linked byproducts. Reactions involving azides require careful handling and inert atmosphere conditions to prevent degradation. Purification methods are also a key consideration; industrial protocols may employ recrystallization or size-exclusion chromatography to ensure high purity (>95%) and remove unreacted reagents like NHS esters. The adaptability of this synthetic route is a major advantage, making it possible to produce a wide array of Azido-PEG-NHS esters for the research market. ijrpr.com

Derivatization Strategies for Analogues of this compound

The foundational structure of this compound serves as a scaffold for a wide range of chemical analogues designed to meet specific experimental requirements. ijrpr.com Derivatization strategies primarily focus on altering the PEG spacer length, incorporating cleavable elements, or substituting the terminal reactive group.

Variations in PEG Length (e.g., Azido-PEG1/2/5/8/10-CH2CO2-NHS)

A primary mode of derivatization involves modulating the length of the polyethylene (B3416737) glycol spacer. This is achieved by using different monodisperse PEG starting materials in the synthesis. ijrpr.cominterchim.fr The length of the PEG chain is a critical parameter as it dictates the distance between the two conjugated molecules, influences the solubility of the resulting conjugate, and can affect steric hindrance. nih.gov A variety of analogues with different PEG unit numbers (n) are commercially available for research, highlighting the modularity of the synthetic process. broadpharm.combroadpharm.combroadpharm.com For example, a non-cleavable PEG linker with eight PEG units (Azido-PEG8-NHS ester) has been synthesized by reacting an amine with the commercially available ester. researchgate.net

The synthesis of these analogues follows the same fundamental pathway as this compound, simply substituting the triethylene glycol starting material with the corresponding HO-(PEG)n-OH derivative. This flexibility allows researchers to fine-tune the properties of their molecular constructs with precision.

Table 1: Examples of Azido-PEGn-CH2CO2-NHS Analogues with Varying PEG Lengths

| Compound Name | PEG Units (n) | Molecular Weight ( g/mol ) |

|---|---|---|

| Azido-PEG1-CH2CO2-NHS | 1 | 256.22 |

| Azido-PEG2-CH2CO2-NHS | 2 | 300.27 biochempeg.com |

| This compound | 3 | 344.32 |

| Azido-PEG4-CH2CO2-NHS | 4 | 388.37 biochempeg.com |

| Azido-PEG5-CH2CO2-NHS | 5 | 432.43 |

Introduction of Cleavable Linkages (e.g., Disulfide Bonds)

For applications requiring the release of a conjugated molecule under specific biological conditions, cleavable linkers are essential. jenkemusa.com A common strategy is the incorporation of a disulfide bond (–S–S–) into the PEG linker backbone. axispharm.com Disulfide bonds are stable in the extracellular environment but are readily cleaved in the reducing environment inside a cell, due to the high concentration of glutathione. This makes them ideal for constructing antibody-drug conjugates (ADCs) that release their cytotoxic payload only after internalization into a target cell. jenkemusa.com

An example of such an analogue is Azido-PEG3-SS-NHS . targetmol.com This molecule retains the azide and NHS ester reactive groups but contains a disulfide bond within its structure, rendering it cleavable under reducing conditions. targetmol.com The synthesis of these linkers involves incorporating a disulfide-containing building block during the assembly of the PEG chain. researchgate.net Other cleavable functionalities, such as photocleavable groups, can also be introduced to allow for release upon exposure to specific wavelengths of light. axispharm.combroadpharm.com

Alternative Terminal Reactive Groups

While the NHS ester is highly effective for targeting primary amines, it is not always the optimal choice. thermofisher.com Therefore, a key derivatization strategy involves replacing the NHS ester with other reactive functionalities to target different chemical groups or to alter reaction kinetics.

The direct precursor to the NHS ester, Azido-PEG3-CH2COOH (Azido-PEG3-acid), is itself a versatile intermediate. broadpharm.com The terminal carboxylic acid can be coupled to primary amines using activating agents like EDC, providing an alternative to a pre-activated NHS ester. broadpharm.combroadpharm.com

Furthermore, the azide functionality can be replaced to create linkers for different types of "click chemistry" or other bioorthogonal reactions. For instance, Propargyl-PEG3-NHS ester is an analogue where the azide is replaced by a terminal alkyne (propargyl group). broadpharm.com This reagent reacts with azide-containing molecules, reversing the reactive roles of the linker and the target. broadpharm.combroadpharm.com

Other terminal groups can be introduced to expand the chemical toolbox further. For example, phosphine-containing reagents can react with azides via the Staudinger ligation, a bioorthogonal reaction that does not require a metal catalyst. fishersci.com By modifying the terminal groups, a diverse array of linkers can be synthesized, each tailored for specific bioconjugation requirements. sigmaaldrich.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Other Names |

|---|---|

| This compound | Azido-PEG3-succinimidyl carboxymethyl ester |

| Azido-PEG1-CH2CO2-NHS | Azido-PEG1-NHS ester |

| Azido-PEG2-CH2CO2-NHS | Azido-PEG2-NHS ester, N3-PEG2-SPA biochempeg.com |

| Azido-PEG4-CH2CO2-NHS | Azido-PEG4-NHS ester, N3-PEG4-SPA biochempeg.com |

| Azido-PEG5-CH2CO2-NHS | Azido-PEG5-NHS ester |

| Azido-PEG8-CH2CO2-NHS | Azido-PEG8-NHS ester |

| Azido-PEG3-SS-NHS | - |

| Azido-PEG3-CH2COOH | Azido-PEG3-acid broadpharm.com |

| Propargyl-PEG3-NHS ester | - |

| p-toluenesulfonyl chloride | TsCl |

| Sodium azide | NaN₃ |

| N,N'-dicyclohexylcarbodiimide | DCC |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| N-hydroxysuccinimide | NHS |

Reaction Mechanisms and Bioconjugation Principles of Azido Peg3 Ch2co2 Nhs

Mechanism of NHS Ester Reactivity with Primary Amines

The N-hydroxysuccinimide (NHS) ester is a widely utilized functional group in bioconjugation due to its reactivity towards primary amines, such as those found on the N-terminus of proteins and the side chain of lysine (B10760008) residues. nih.gov

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. creative-proteomics.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a leaving group. creative-proteomics.comglenresearch.com This method is a cornerstone for labeling proteins with various molecules like fluorophores, biotin, or other probes for biochemical analysis. nih.gov

The general reaction can be depicted as follows:

R-CO-NHS + R'-NH₂ → R-CO-NH-R' + NHS

This reaction is highly selective for primary amines under specific conditions, making it a robust tool for protein modification.

The efficiency of the conjugation reaction is influenced by several factors. While NHS esters are reactive, they are also susceptible to hydrolysis in aqueous environments, which competes with the desired amidation reaction. creative-proteomics.comglenresearch.com The rate of hydrolysis increases with pH. thermofisher.com Therefore, optimizing reaction conditions is crucial to maximize the yield of the conjugated product.

Factors influencing the reaction kinetics include:

Concentration of Reactants: Higher concentrations of the protein and the NHS ester reagent can favor the conjugation reaction over hydrolysis. windows.net

Temperature: Reactions are typically carried out at room temperature or 4°C. thermofisher.com

Reaction Time: Incubation times can range from 30 minutes to several hours. thermofisher.comfishersci.com

Table 1: Factors Affecting NHS Ester Conjugation Kinetics

| Factor | Effect on Reaction | Optimization Strategy |

|---|---|---|

| pH | Higher pH increases amine nucleophilicity but also hydrolysis rate of NHS ester. creative-proteomics.comnih.govatto-tec.com | Perform reaction at a pH range of 7.2-8.5 to balance reactivity and stability. creative-proteomics.comthermofisher.com |

| Concentration | Higher concentration of reactants favors conjugation over hydrolysis. windows.net | Use a molar excess of the NHS ester reagent. windows.net |

| Temperature | Affects the rate of both conjugation and hydrolysis. thermofisher.com | Reactions are typically conducted at room temperature or 4°C. thermofisher.com |

| Solvent | Organic co-solvents may be needed for water-insoluble NHS esters. thermofisher.com | Use of DMSO or DMF to dissolve the NHS ester before adding to the aqueous reaction buffer. windows.net |

| Buffer Composition | Amine-containing buffers (e.g., Tris, glycine) will compete with the target molecule. windows.net | Use non-amine buffers like phosphate, borate, or HEPES. thermofisher.comwindows.net |

The pH of the reaction medium is a critical parameter for successful NHS ester amidation. The reaction is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. creative-proteomics.comthermofisher.com In this range, primary amines are sufficiently deprotonated and thus more nucleophilic, facilitating the attack on the NHS ester. creative-proteomics.com However, as the pH increases, the rate of hydrolysis of the NHS ester also increases significantly. thermofisher.comthermofisher.com For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to mere minutes at pH 8.6. thermofisher.comthermofisher.com Therefore, a compromise pH is chosen to balance amine reactivity with ester stability.

The choice of solvent is also important. While many bioconjugation reactions are performed in aqueous buffers, some NHS esters have limited water solubility. thermofisher.com In such cases, a water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is used to dissolve the NHS ester before it is added to the aqueous protein solution. windows.net The final concentration of the organic solvent should generally be kept low to avoid denaturation of the protein.

Reaction Kinetics and Optimization for Biomolecular Conjugation

Azide (B81097) Reactivity in Click Chemistry

The azide group of Azido-PEG3-CH2CO2-NHS is a key component for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. broadpharm.comglenresearch.com The most prominent of these is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). glenresearch.comnih.govrsc.org

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole. acs.orgnih.gov This reaction is catalyzed by copper(I) ions. glenresearch.comnih.gov The azide group in this compound can react with alkyne-modified molecules, enabling the second step of a two-step conjugation strategy. broadpharm.com

The precise mechanism of the CuAAC has been a subject of extensive research. beilstein-journals.orgnih.gov It is generally accepted that the reaction involves the formation of a copper(I) acetylide intermediate. nih.govnih.gov The catalytic cycle is complex and can involve multiple copper centers. beilstein-journals.orgnih.gov

Commonly used catalytic systems for CuAAC include:

Copper(II) salts with a reducing agent: A popular method involves using copper(II) sulfate (B86663) (CuSO₄) in the presence of a reducing agent like sodium ascorbate, which reduces Cu(II) to the active Cu(I) species in situ. beilstein-journals.org

Copper(I) salts: Direct use of Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) is also common. acs.org

Ligands: The efficiency and stability of the copper catalyst can be enhanced by the use of ligands. These ligands stabilize the Cu(I) oxidation state and prevent catalyst disproportionation and oxidation. glenresearch.com

Table 2: Common Catalytic Systems for CuAAC

| Catalyst System | Description | Advantages |

|---|---|---|

| Cu(II) salt + Reducing Agent | Typically CuSO₄ and sodium ascorbate. beilstein-journals.org | Cost-effective, tolerant of various functional groups, can be performed in aqueous media. beilstein-journals.org |

| Cu(I) Salts | E.g., CuI, CuBr, [Cu(CH₃CN)₄]PF₆. acs.orgbeilstein-journals.org | Direct use of the active catalytic species. |

| Copper Nanoparticles | Metallic copper or copper oxide nanoparticles. rsc.org | Can act as heterogeneous catalysts. |

| Ligand-Stabilized Cu(I) | Cu(I) complexed with ligands like TBTA. glenresearch.com | Increased catalyst stability and efficiency, reduced DNA damage in biological systems. glenresearch.com |

The choice of the catalytic system can be influenced by the specific substrates and the desired reaction conditions. The development of new and improved catalytic systems continues to be an active area of research, aiming to enhance reaction rates, broaden substrate scope, and improve biocompatibility. nih.govnih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

Scope and Limitations in Bioconjugation

The primary application of the NHS ester moiety is the acylation of primary and secondary amines, such as those found on the side chain of lysine residues in proteins or on amine-modified oligonucleotides. broadpharm.comcd-bioparticles.net This reaction proceeds via nucleophilic attack of the amine on the ester, forming a stable amide bond and releasing NHS. The reaction is typically carried out in amine-free buffers at a pH range of 7 to 9.

The azide group, on the other hand, is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. medchemexpress.commedchemexpress.com The azide is relatively unreactive towards the functional groups typically found in biological systems, ensuring that it remains intact during the NHS ester-mediated conjugation. broadpharm.com This allows for a two-step conjugation strategy where a biomolecule is first functionalized with the this compound linker via the NHS ester, and then a second molecule containing a compatible reactive group is "clicked" onto the azide.

A limitation of the NHS ester is its susceptibility to hydrolysis in aqueous solutions, which increases with pH. This can compete with the desired amination reaction, potentially reducing conjugation efficiency. Furthermore, the this compound linker is noted to be less stable in aqueous solutions and for storage compared to some other azide-PEG-NHS esters. broadpharm.com Steric hindrance can also be a limiting factor, where the accessibility of amine groups on a protein or the approach of a bulky binding partner to the azide can impede the reaction. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful copper-free click chemistry reaction that has become a cornerstone of bioconjugation. researchgate.netnih.gov This reaction involves the [3+2] cycloaddition between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), to form a stable triazole linkage. medchemexpress.combroadpharm.com

Reactivity with Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) Derivatives

The this compound linker readily participates in SPAAC reactions with various strained alkynes. broadpharm.commedchemexpress.commedchemexpress.com DBCO is a commonly used cyclooctyne derivative known for its high reactivity with azides. The reaction between an azide and DBCO is rapid and forms a stable triazole adduct. broadpharm.com However, the high lipophilicity of DBCO can sometimes be a drawback. nih.gov

BCN is another class of strained alkynes used in SPAAC. broadpharm.comnih.gov While generally less reactive than DBCO, BCN derivatives offer an alternative with different physicochemical properties. nih.govmpg.de The choice between DBCO and BCN can depend on the specific application, considering factors like reaction kinetics, solubility, and potential steric effects. nih.govru.nl Research has shown that the presence of a carboxylic acid on the BCN scaffold does not negatively impact its reactivity and provides a straightforward way to create derivatives. nih.gov

Table 1: Comparison of Strained Alkynes for SPAAC

| Feature | Dibenzocyclooctyne (DBCO) | Bicyclo[6.1.0]nonyne (BCN) |

|---|---|---|

| Reactivity with Azides | High | Moderate to High |

| Copper Catalyst Required | No | No |

| Key Advantage | Fast reaction kinetics | Alternative with different physicochemical properties |

| Potential Limitation | High lipophilicity | Generally lower reactivity than DBCO |

| Common Applications | Live cell imaging, bioconjugation | Bioconjugation, oligonucleotide labeling |

Orthogonal Reactivity of Azide and NHS Ester Moieties

The power of this compound lies in the orthogonal reactivity of its two functional ends. broadpharm.commedchemexpress.com The NHS ester reacts specifically with primary amines, while the azide group is reserved for click chemistry reactions with alkynes. broadpharm.comcd-bioparticles.net This orthogonality allows for a controlled, stepwise approach to building complex molecular architectures.

For example, a protein can first be reacted with this compound, with the NHS ester forming a covalent bond with lysine residues. After purification to remove excess linker, the azide-functionalized protein can then be reacted with a molecule containing a strained alkyne, such as a DBCO-functionalized imaging agent or drug molecule. medchemexpress.comnih.gov This modular approach provides great flexibility in designing and synthesizing bioconjugates for a wide array of applications in research and therapeutics. nih.govcd-bioparticles.net

Applications of Azido Peg3 Ch2co2 Nhs in Advanced Research Fields

Bioconjugation Strategies for Therapeutic and Diagnostic Molecules

The dual functionality of Azido-PEG3-CH2CO2-NHS is central to its application in bioconjugation. The NHS ester reacts efficiently with primary amines (-NH₂) found on proteins, peptides, and other biomolecules to form stable amide bonds. axispharm.combroadpharm.com The azide (B81097) group, on the other hand, is used in "click chemistry," a set of biocompatible reactions that allow for the efficient and specific joining of molecules. axispharm.com This dual reactivity enables the precise construction of complex biomolecular structures for a range of therapeutic and diagnostic applications, including targeted drug delivery and the development of sensitive diagnostic tools. cd-bioparticles.net

Site-Specific Protein and Peptide Labeling

The NHS ester end of this compound allows for its covalent attachment to primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues. axispharm.combroadpharm.com This reaction introduces an azide group onto the protein or peptide. This azide-modified biomolecule can then be specifically labeled with a variety of probes, such as fluorescent dyes or other reporter molecules that contain a compatible reactive group for click chemistry, like an alkyne. This site-specific labeling is crucial for studying protein dynamics, interactions, and localization within complex biological systems.

For instance, a study on labeling peptides with technetium-99m for imaging purposes utilized an NHS ester derivative for conjugation. nih.gov While this study did not use this compound specifically, it demonstrates the principle of using NHS esters for peptide modification. The researchers found that the labeling efficiency and the retention of biological activity depended on the specific peptide and the location of the modification. nih.gov

Oligonucleotide Modification and Functionalization

Similar to proteins and peptides, amine-modified oligonucleotides can be functionalized using this compound. The NHS ester reacts with the primary amine on the oligonucleotide, thereby introducing an azide group. broadpharm.comcd-bioparticles.net This azide-functionalized oligonucleotide can then be conjugated to other molecules, such as proteins, peptides, or fluorescent probes, using click chemistry. cd-bioparticles.netcd-bioparticles.net This strategy is valuable for developing diagnostic probes, therapeutic oligonucleotides, and for studying the interactions of nucleic acids in biological systems. The hydrophilic PEG spacer in the linker can also improve the aqueous solubility of the resulting conjugate. cd-bioparticles.netcd-bioparticles.net

Antibody-Drug Conjugate (ADC) Linker Design and Synthesis

The synthesis of an ADC using this compound typically involves two main steps. First, the NHS ester of the linker reacts with lysine residues on the antibody, attaching the azido-PEG3 moiety. Second, a cytotoxic drug that has been modified with an alkyne group is then "clicked" onto the azide-functionalized antibody. axispharm.commedchemexpress.com

ADC linkers can be broadly categorized as cleavable or non-cleavable. biochempeg.com this compound itself is considered a non-cleavable linker because the amide and triazole bonds formed during conjugation are stable under physiological conditions. creative-biolabs.com Non-cleavable linkers rely on the complete degradation of the antibody within the target cell to release the drug. biochempeg.com This can lead to increased stability in the bloodstream and potentially a wider therapeutic window compared to some cleavable linkers. biochempeg.com

However, the azide functionality of this compound also allows for its incorporation into more complex, cleavable linker designs. For example, it can be combined with other chemical moieties that are sensitive to the tumor microenvironment, such as pH-sensitive groups or sequences susceptible to enzymatic cleavage. biochempeg.commedchemexpress.com A related linker, Azido-PEG3-SS-NHS, incorporates a cleavable disulfide bond, demonstrating the modularity of these building blocks in creating linkers with different release mechanisms. medchemexpress.comtargetmol.com

Table 1: Comparison of Cleavable and Non-Cleavable Linker Characteristics

| Feature | Cleavable Linkers | Non-Cleavable Linkers (e.g., based on this compound) |

|---|---|---|

| Release Mechanism | Cleavage by enzymes, pH, or reducing agents in the tumor microenvironment. biochempeg.com | Proteolytic degradation of the antibody within the target cell. biochempeg.com |

| Plasma Stability | Can be variable depending on the cleavage mechanism. biochempeg.com | Generally high plasma stability. biochempeg.com |

| Bystander Effect | Released drug may be able to diffuse out of the target cell and kill neighboring cancer cells. | Typically, a lower bystander effect as the drug is released intracellularly upon antibody degradation. |

| Example | Linkers containing disulfide bonds or peptide sequences cleaved by lysosomal proteases. biochempeg.commedchemexpress.com | Thioether linkers, such as that used in Ado-trastuzumab emtansine (Kadcyla®). biochempeg.com |

Furthermore, the PEG spacer can extend the circulation half-life of the ADC and reduce its immunogenicity. The length and configuration of the PEG linker are important design parameters that need to be carefully optimized. Research has shown that the positioning and length of the PEG unit can affect the biophysical and pharmacological properties of the ADC, including its pharmacokinetic profile. researchgate.net

Table 2: Research Findings on the Impact of PEG Spacers in ADCs

| Research Focus | Key Findings | Reference |

|---|---|---|

| Impact of PEG configuration on ADC properties | Amide-coupled ADCs with two pendant 12-unit PEG chains showed better performance and slower clearance rates compared to those with a linear 24-unit PEG oligomer. | researchgate.net |

Integration into Cleavable and Non-Cleavable ADC Linkers

PROTAC (Proteolysis-Targeting Chimera) Synthesis

This compound is also utilized in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). targetmol.com PROTACs are bifunctional molecules that bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. xcessbio.commedchemexpress.com

A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ligase, and a linker that connects the two. This compound can serve as a component of this linker. targetmol.comxcessbio.com For example, the NHS ester can be used to attach the linker to one of the ligands, and the azide group can then be used in a click reaction to attach the other ligand, which has been modified with an alkyne. The PEG spacer provides flexibility and helps to optimize the spatial orientation of the two ligands for effective ternary complex formation. medchemexpress.com

Nanomaterials Functionalization for Biomedical Applications

This compound is instrumental in the functionalization of nanomaterials for a range of biomedical applications. Its ability to modify surfaces is key to creating biointerfaces with improved biocompatibility and specific functionalities for diagnostics and therapeutics.

Surface Modification of Nanoparticles (e.g., Gold Nanoparticles)

The surface of nanoparticles, such as gold nanoparticles (AuNPs), can be modified using this compound to introduce azide groups. nih.gov This functionalization is crucial for subsequent bioconjugation reactions. For instance, gold nanoparticles can be decorated with azide moieties, making them reactive towards alkyne-modified molecules through azide-alkyne cycloaddition, a type of click chemistry. nih.gov This process allows for the creation of densely functionalized nanoparticle surfaces. nih.gov The presence of the PEG chain in the linker helps to maintain the stability of the nanoparticles in solution and exposes the azide group for efficient reaction. nih.gov

Development of Functionalized Biomaterials and Devices

This compound is utilized to functionalize various biomaterials and medical devices. By reacting the NHS ester with amine groups present on the surface of these materials, a layer of azide groups is introduced. This modification enables the subsequent attachment of a wide array of biomolecules through click chemistry, which is essential for developing materials with specific biological activities. This approach is valuable in creating functional coatings for applications in tissue engineering, diagnostics, and biomarker detection. biochempeg.com

Imaging Probe Development

The unique structure of this compound makes it a valuable tool in the development of sophisticated imaging probes for biomedical research. cd-bioparticles.net

Design of Fluorescent and Radiometal Imaging Agents

This linker is employed in the synthesis of fluorescent imaging agents. nih.gov For example, it can be used to conjugate near-infrared (NIR) fluorescent dyes to targeting molecules. nih.gov The azide group allows for the attachment of the imaging agent to a targeting moiety via click chemistry, while the PEG linker can improve the pharmacokinetic properties of the resulting probe. cd-bioparticles.net

In the field of radiopharmaceutical sciences, bifunctional chelating agents are essential for creating radiometal-based imaging probes. researchgate.net While not a chelator itself, this compound can be used to connect a chelator, which holds a radiometal, to a targeting biomolecule. This modular approach is crucial for developing targeted radiopharmaceuticals for PET or SPECT imaging. researchgate.net

Targeted Imaging Probe Conjugation

The dual functionality of this compound is key to conjugating imaging probes to targeting ligands. cd-bioparticles.netmedchemexpress.com The NHS ester can react with an amine group on a targeting molecule, such as a peptide or antibody. cd-bioparticles.netbroadpharm.com Subsequently, the azide group can be used to attach a fluorescent dye or a radiometal complex via a click reaction. cd-bioparticles.netmedchemexpress.com This strategy allows for the precise construction of targeted imaging agents designed to accumulate at specific sites in the body, enhancing the signal from the tissue of interest. nih.gov

Hydrogel and Polymer Synthesis

This compound and similar azide-functionalized PEG reagents are valuable in the synthesis of advanced polymers and hydrogels. uu.nl The principles of click chemistry, enabled by the azide group, allow for the creation of well-defined polymer architectures and hydrogel networks. In the synthesis of hydrogels, azide-functionalized polymers can be cross-linked with alkyne-functionalized molecules to form a stable, three-dimensional network. uu.nl This method offers a high degree of control over the hydrogel's structure and properties. For instance, synthetic heparan sulfate (B86663) hydrogels have been developed using azide-functionalized linkers to attach bioactive peptides, demonstrating the utility of this approach in creating materials for neural tissue engineering. uu.nl

Cell Culture Applications

The bifunctional nature of this compound makes it a valuable tool in modern cell culture, enabling researchers to create more biologically relevant and controlled environments for studying cellular behavior. biochempeg.comcd-bioparticles.netbiochempeg.combiochempeg.com Its application is central to developing advanced 2D and 3D culture systems, modifying surfaces to direct cell functions, and labeling cells for detailed analysis. cd-bioparticles.netmedchemexpress.comresearchgate.net

The primary utility of this compound in cell culture lies in its ability to functionalize culture substrates. The NHS ester readily reacts with amine groups present on the surfaces of standard tissue culture plates, microcarriers, or scaffolds. This covalent attachment immobilizes the linker, presenting the terminal azido (B1232118) group for subsequent modification via click chemistry. dcchemicals.combroadpharm.com Researchers can then attach a wide array of alkyne- or cyclooctyne-modified biomolecules—such as peptides (e.g., RGD sequences), growth factors, or extracellular matrix (ECM) proteins—to precisely control the biochemical signals presented to cultured cells.

This surface engineering approach is instrumental in studies of cell adhesion, proliferation, differentiation, and migration. researchgate.net By creating micropatterned surfaces with specific ligands, scientists can guide cell attachment and organization, mimicking the intricate microenvironments found in vivo. For instance, surfaces can be modified to promote the adhesion and growth of specific cell types, which is crucial for the development of co-culture systems and engineered tissues. cd-bioparticles.netresearchgate.net

Furthermore, the hydrophilic PEG spacer plays a critical role by reducing non-specific protein adsorption and cell attachment to the underlying substrate material. This "anti-fouling" property ensures that cellular interactions are primarily mediated by the specifically attached biomolecules, leading to more controlled and reproducible experimental outcomes. Studies have shown that the geometry and rigidity of the extracellular matrix can significantly influence cell morphology and migration, and azo-polymers are used to generate such nanostructured surfaces for 3D matrices. researchgate.net

In the realm of 3D cell culture, this compound is used in the formation of hydrogels that act as scaffolds, simulating the native ECM. medchemexpress.comcreative-biolabs.com These hydrogels can be functionalized with bioactive signals to support cell growth, morphogenesis, and tissue development in a three-dimensional context, offering a more physiologically relevant model than traditional 2D cultures. cd-bioparticles.net

Table 1: Research Findings on the Application of Azido-PEG Linkers in Cell Culture

| Research Area | Methodology | Cell Type(s) | Key Findings & Outcome | Reference(s) |

| Surface Modification for Cell Adhesion | Azido-PEG-NHS ester used to functionalize surfaces with cell-adhesive peptides (e.g., RGD). | Fibroblasts, Endothelial Cells | Enhanced cell attachment, spreading, and proliferation on otherwise non-permissive substrates. Guided cell patterning. | researchgate.net |

| 3D Cell Culture & Tissue Engineering | Incorporation of Azido-PEG linkers into hydrogel scaffolds for subsequent bio-functionalization. | Mesenchymal Stem Cells, Chondrocytes | Supported high cell viability and promoted differentiation into specific lineages within the 3D construct. Used as tissue engineering scaffolds. | cd-bioparticles.netmedchemexpress.com |

| Targeted Cell Labeling and Imaging | Modification of cell surface sialoglycoproteins with azide groups, followed by reaction with alkyne-functionalized nanoparticles via click chemistry. | HeLa Cells, Human Fibroblasts | Successful labeling and tracking of cells. Enabled visualization of nanoparticle uptake and localization within cellular compartments. | mpg.de |

| Creation of Bio-inert Surfaces | Coating surfaces with PEG linkers to prevent non-specific protein and cell adhesion. | Various | Significantly reduced background adhesion, allowing for the study of specific ligand-receptor interactions. | gatech.edu |

| Controlled Neuronal Culture | Use of azo-based polymers to create micro- and nanogratings on culture substrates. | Neurons | Substrate topography significantly affected neuron polarization and guided neurite outgrowth in vitro. | researchgate.net |

Advanced Methodological Considerations in Research Utilizing Azido Peg3 Ch2co2 Nhs

Optimization of Reaction Conditions for Diverse Substrates

The efficiency of bioconjugation reactions using Azido-PEG3-CH2CO2-NHS is highly dependent on the optimization of reaction conditions, which can vary significantly depending on the substrate. Key parameters that require careful consideration include pH, temperature, reactant concentrations, and the choice of catalyst for click chemistry reactions.

For the initial NHS ester-amine coupling, the reaction is typically performed in a pH range of 7 to 9. The concentration of the reactants is also a critical factor. A higher concentration of the this compound linker can lead to a higher degree of labeling, but it can also increase the risk of non-specific reactions and aggregation.

For the subsequent click chemistry step, the choice of catalyst and reaction conditions is crucial. For CuAAC reactions, the copper (I) catalyst is often stabilized by a ligand to prevent oxidation and improve reaction efficiency. The choice of ligand can influence the reaction rate and specificity. For SPAAC reactions, which are copper-free, the reaction rate is primarily influenced by the strain of the cyclooctyne (B158145) reaction partner.

A summary of key considerations for optimizing reaction conditions is presented in the table below.

| Parameter | NHS Ester-Amine Coupling | Click Chemistry (CuAAC) | Click Chemistry (SPAAC) |

| pH | 7-9 | 4-7 | 4-10 |

| Temperature | 4-25°C | 25-37°C | 4-37°C |

| Catalyst | None | Copper (I) with ligand | None |

| Key Considerations | Substrate stability, degree of labeling | Catalyst stability, ligand choice | Cyclooctyne strain, reaction kinetics |

Strategies for Mitigating Steric Hindrance in Bioconjugation Reactions

Steric hindrance can be a significant challenge in bioconjugation reactions, particularly when working with large biomolecules like antibodies or proteins. The bulky nature of these substrates can impede the accessibility of the reactive sites, leading to lower reaction yields and incomplete conjugation.

Several strategies can be employed to mitigate steric hindrance:

Linker Length and Flexibility: The PEG3 spacer in this compound provides a degree of flexibility and spacing between the conjugated molecules, which can help to overcome steric hindrance. For particularly challenging substrates, linkers with longer PEG chains may be necessary.

Reaction Site Accessibility: The choice of conjugation site on the biomolecule can have a significant impact on steric hindrance. Site-specific conjugation methods that target more accessible regions of the protein can improve reaction efficiency.

Reaction Conditions: Optimizing reaction conditions, such as temperature and reaction time, can also help to overcome steric hindrance. Higher temperatures can increase molecular motion and improve the accessibility of reactive sites, but care must be taken to avoid denaturation of the biomolecule.

Enzymatic Conjugation: Enzymatic methods, such as the use of transglutaminase, can provide a high degree of site-specificity and can be less susceptible to steric hindrance than traditional chemical conjugation methods. nih.gov

Role of PEGylation in Enhancing Solubility and Biocompatibility of Conjugates

The incorporation of a PEG spacer in the this compound linker plays a crucial role in enhancing the solubility and biocompatibility of the resulting conjugates. creative-biolabs.commedchemexpress.comresearchgate.netaxispharm.com PEG is a hydrophilic and non-immunogenic polymer that can impart several favorable properties to biomolecules. nih.govnih.gov

Key benefits of PEGylation include:

Increased Solubility: PEGylation can significantly improve the solubility of hydrophobic drugs and proteins, which can be a major challenge in drug development. nih.gov

Enhanced Biocompatibility: PEG is generally considered to be biocompatible and non-toxic, and it can help to reduce the immunogenicity of conjugated molecules. nih.gov

Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, which can lead to a longer circulation half-life and reduced renal clearance. nih.gov This can result in improved drug efficacy and a reduced dosing frequency.

Reduced Proteolysis: The PEG chain can act as a protective shield, reducing the susceptibility of conjugated proteins to enzymatic degradation. nih.gov

The table below summarizes the key benefits of PEGylation.

| Property | Effect of PEGylation |

| Solubility | Increased |

| Immunogenicity | Reduced |

| Circulation Half-Life | Increased |

| Renal Clearance | Reduced |

| Proteolytic Degradation | Reduced |

Techniques for Characterization of this compound Conjugates

Thorough characterization of this compound conjugates is essential to ensure their quality, purity, and homogeneity. A variety of analytical techniques can be employed for this purpose, including mass spectrometry, spectroscopy, and chromatography.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful tool for the characterization of bioconjugates, providing information on molecular weight, drug-to-antibody ratio (DAR), and the presence of any impurities or degradation products. nih.govunipd.it

Common MS techniques used for the analysis of this compound conjugates include:

Electrospray Ionization (ESI)-MS: ESI-MS is a soft ionization technique that is well-suited for the analysis of large biomolecules. It can be used to determine the molecular weight of the intact conjugate and to assess the DAR.

Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS: MALDI-MS is another soft ionization technique that is commonly used for the analysis of proteins and other large molecules. It can provide information on the molecular weight distribution of the conjugate and can be used to identify different drug-loaded species.

Tandem Mass Spectrometry (MS/MS): MS/MS can be used to obtain structural information about the conjugate, such as the site of conjugation and the structure of the linker.

Spectroscopic and Chromatographic Methods

In addition to mass spectrometry, a variety of spectroscopic and chromatographic methods are used to characterize this compound conjugates.

UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to quantify the concentration of the conjugate and to determine the DAR, provided that the drug and the protein have distinct absorbance maxima.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful separation technique that can be used to assess the purity and homogeneity of the conjugate. Different HPLC methods, such as size-exclusion chromatography (SEC), reversed-phase chromatography (RP-HPLC), and hydrophobic interaction chromatography (HIC), can be used to separate the conjugate from unreacted starting materials and to identify different drug-loaded species. nih.gov

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE is a widely used technique for the analysis of proteins. It can be used to assess the molecular weight of the conjugate and to detect the presence of any aggregates or fragments. nih.gov

A summary of the analytical techniques used for the characterization of this compound conjugates is presented in the table below.

| Technique | Information Provided |

| ESI-MS | Molecular weight, DAR |

| MALDI-MS | Molecular weight distribution, DAR |

| MS/MS | Structural information, conjugation site |

| UV-Vis Spectroscopy | Concentration, DAR |

| HPLC (SEC, RP-HPLC, HIC) | Purity, homogeneity, separation of drug-loaded species |

| SDS-PAGE | Molecular weight, aggregation, fragmentation |

In vitro and In vivo Research Methodologies for Conjugates

The evaluation of this compound conjugates in both in vitro and in vivo settings is crucial to assess their biological activity and therapeutic potential.

In Vitro Studies: In vitro studies are typically performed in cell culture systems to evaluate the cytotoxicity, binding affinity, and mechanism of action of the conjugate. These studies can provide valuable information on the potency and specificity of the conjugate before moving on to more complex in vivo models.

In Vivo Studies: In vivo studies are conducted in animal models to assess the pharmacokinetics, biodistribution, and efficacy of the conjugate. cd-bioparticles.net These studies are essential for determining the therapeutic index of the conjugate and for identifying any potential toxicities.

Common in vitro and in vivo research methodologies for conjugates include:

Cell Viability Assays: These assays are used to determine the cytotoxic effects of the conjugate on cancer cells or other target cells.

Flow Cytometry: Flow cytometry can be used to assess the binding of the conjugate to target cells and to quantify the level of cell surface receptor expression.

Confocal Microscopy: Confocal microscopy can be used to visualize the internalization and intracellular trafficking of the conjugate.

Animal Models of Disease: Animal models, such as tumor xenograft models, are used to evaluate the anti-tumor efficacy of antibody-drug conjugates.

Pharmacokinetic Studies: These studies are performed to determine the absorption, distribution, metabolism, and excretion (ADME) of the conjugate in animal models.

Future Directions and Emerging Research Avenues for Azido Peg3 Ch2co2 Nhs

Development of Next-Generation Bioconjugation Reagents

The core structure of Azido-PEG3-CH2CO2-NHS provides a template for a new generation of bioconjugation reagents with tailored properties. Research is moving beyond this standard linker to create derivatives with enhanced functionality, stability, and specificity.

Modulation of PEG Chain Length: The polyethylene (B3416737) glycol (PEG) spacer is crucial for improving the solubility and circulation time of conjugated biomolecules. cd-bioparticles.net Researchers are exploring a variety of PEG chain lengths, such as Azido-PEG4-NHS ester and Azido-PEG16-NHS ester, to precisely control the pharmacokinetic properties of the final conjugate. medchemexpress.commedchemexpress.com Longer PEG chains can offer a greater "stealth" effect, reducing immunogenicity and clearance by the reticuloendothelial system, which is particularly important in drug delivery. mdpi.com

Alternative Amine-Reactive Groups: While the N-hydroxysuccinimide (NHS) ester is highly effective for reacting with primary amines on proteins, its susceptibility to hydrolysis can be a limitation. mdpi.commdpi.com Future reagents may incorporate alternative amine-reactive groups with improved stability in aqueous environments. rsc.org For example, isothiocyanates, which form stable thiourea (B124793) bonds, or activated carbonates are being investigated. mdpi.commdpi.com Recent studies have also explored benzoyl fluorides as having superior efficiency and reactivity with amine groups compared to some NHS esters. nih.gov

Cleavable Linkers: A significant area of development is the design of linkers that can be cleaved under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). rsc.org Incorporating cleavable moieties within the PEG backbone of an azido-NHS ester reagent would allow for the controlled release of a therapeutic payload at the target site. Furthermore, cleavable linkers simplify the analytical characterization of complex bioconjugates, such as determining the exact sites of PEGylation on a protein. acs.org

Exploration of Novel Bio-orthogonal Reactions

The azide (B81097) group on this compound is primarily utilized in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, often referred to as "click chemistry". medchemexpress.com While powerful, the future will see the application of a broader range of bio-orthogonal reactions to expand the utility of this linker.

Staudinger Ligation: An established but less commonly used alternative is the Staudinger ligation, which occurs between an azide and a triphenylphosphine (B44618) derivative to form a stable amide bond. nih.govaip.org This reaction does not require a metal catalyst, avoiding the potential cytotoxicity associated with copper, making it highly suitable for in vivo applications. acs.orgmdpi.com However, it is known to have slower reaction kinetics compared to CuAAC. nih.govaip.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This reaction, which also joins an azide and an alkyne, is a powerful complement to CuAAC because it produces the 1,5-disubstituted 1,2,3-triazole isomer, whereas CuAAC yields the 1,4-isomer. acs.org This difference in regioselectivity can be exploited to create novel molecular architectures and fine-tune the properties of the resulting bioconjugate.

Emerging Click Chemistries: The field of click chemistry is continuously evolving. Reactions like Sulfur-Fluoride Exchange (SuFEx) and concepts such as Diversity-Oriented Clicking (DOC) are emerging as powerful new tools. tandfonline.comnih.gov Future iterations of azido-containing linkers may be designed to participate in these next-generation reactions, offering new pathways for creating complex biomolecular constructs for diagnostics and therapeutics. acs.org

Table 1: Comparison of Bio-orthogonal Reactions for Azide-Containing Reagents

| Reaction | Key Features | Advantages | Considerations |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a 1,4-disubstituted triazole. acs.org Requires a copper(I) catalyst. numberanalytics.com | Fast kinetics, high yield, and high specificity. numberanalytics.com | Potential cytotoxicity from the copper catalyst. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free reaction with strained alkynes (e.g., DBCO, BCN). medchemexpress.com | Avoids catalyst-associated toxicity, suitable for live-cell labeling. acs.org | Strained alkynes can be bulky and may alter conjugate properties. |

| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219) to form an amide bond. nih.gov | No metal catalyst required, biocompatible. mdpi.com | Slower reaction kinetics compared to CuAAC. nih.govaip.org |

| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Forms a 1,5-disubstituted triazole. acs.org Requires a ruthenium catalyst. acs.org | Provides a different regioisomer than CuAAC, expanding structural diversity. acs.org | Requires a specific metal catalyst. |

Integration into Multi-modal Biomedical Platforms

A major future direction is the use of this compound to build multi-modal biomedical platforms, particularly theranostics, which combine diagnostic and therapeutic capabilities into a single agent. dovepress.com The linker's dual reactivity is ideal for this purpose: the NHS ester can anchor the platform to a targeting protein (like an antibody), while the azide group is available to "click" on imaging agents (e.g., fluorescent dyes, PET radionuclides) and/or therapeutic molecules. cd-bioparticles.net

The PEG linker itself is crucial in these platforms, as it can improve the plasma circulation time and reduce immune interactions of nanoparticles. dovepress.com This provides a wider window for diagnosis and therapy. dovepress.com Researchers are actively developing such platforms:

PET/MRI Probes: PEG linkers are being used to construct dual-modality probes for Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI). thno.org For example, a superparamagnetic iron oxide (SPIO) nanoparticle for MRI can be functionalized with a PEG linker that is subsequently conjugated to a chelator for a PET radionuclide like 64Cu. thno.orgthno.org

Optical/MR Imaging Agents: Multimeric contrast agents have been synthesized using PEG linkers to attach multiple Gadolinium (Gd(III)) chelates (for MRI) and a near-infrared (NIR) dye (for optical imaging) to a single scaffold. acs.org

Image-Guided Drug Delivery: Polymeric nanoparticles can be loaded with both an imaging agent and a therapeutic drug. thno.org PEG linkers on the surface allow for the attachment of targeting ligands, ensuring the theranostic agent accumulates at the disease site, which can be monitored in real-time. thno.org

Applications in Personalized Medicine and Precision Therapeutics

The ability to create highly specific bioconjugates positions this compound as a key enabler for personalized medicine. The linker facilitates the development of treatments tailored to the molecular profile of an individual's disease.

Targeted Antibody-Drug Conjugates (ADCs): ADCs deliver potent cytotoxic drugs directly to cancer cells by attaching them to monoclonal antibodies that recognize tumor-specific antigens. This compound can be used to link the drug payload to the antibody, leveraging its azide group for a precise click conjugation reaction. This allows for the creation of ADCs with a well-defined drug-to-antibody ratio (DAR), which is critical for safety and efficacy. nih.gov

PROTACs (Proteolysis-Targeting Chimeras): PROTACs are novel therapeutic agents that co-opt the cell's own protein degradation machinery to eliminate disease-causing proteins. medchemexpress.com They consist of two ligands connected by a linker: one binds to the target protein, and the other recruits an E3 ubiquitin ligase. Azido-PEG-NHS ester linkers are used in the synthesis of these complex molecules, providing the necessary spacing and chemical handles to connect the two active ligands. medchemexpress.commedchemexpress.com

Tissue-Specific Targeting: An emerging strategy involves anchoring click chemistry handles directly into the extracellular matrix (ECM) of a target tissue. nih.gov An azide-containing NHS ester could be injected locally, where it would react with and covalently label ECM proteins. nih.gov A systemically administered therapeutic agent conjugated to a cyclooctyne (B158145) could then selectively accumulate at this "decorated" disease site, enabling highly precise drug delivery. nih.gov

Computational and Theoretical Studies for Predicting Reactivity and Conjugate Behavior

To move the design of bioconjugates from a trial-and-error process to a more predictive science, computational and theoretical studies are becoming increasingly important. These models can provide insights into reaction mechanisms and predict the properties of the final conjugate, streamlining development.

Predicting Reactivity: Kinetic models are being developed to predict the outcome of PEGylation reactions. nih.gov By considering the protein's tertiary structure, it is possible to predict which lysine (B10760008) residues are most likely to react with an NHS ester. nih.govacs.org Computational models have also been created to simulate the diffusion and reaction kinetics of NHS esters within tissues, predicting how effectively they will anchor to the extracellular matrix. nih.gov Density functional theory (DFT) calculations are used to elucidate the energies of reaction complexes and understand the thermodynamics of bioconjugation reactions. mdpi.com

Modeling Cycloaddition Mechanisms: The mechanism of the azide-alkyne cycloaddition is a subject of ongoing computational study. researchgate.net Metadynamics simulations and quantum electrodynamics coupled cluster methods are used to map the free energy landscape of the reaction, providing insights into the conformational aspects that determine the reaction's course and product ratios. researchgate.netacs.org Such studies can help in the design of more reactive and selective azide and alkyne pairs. mdpi.com

Simulating Conjugate Behavior: Molecular dynamics simulations are widely used to study how PEGylation affects biomolecules. nih.gov These simulations can predict how the attached PEG chain will influence the protein's conformation, stability, and interaction with other molecules, such as receptors or plasma proteins. nih.govmdpi.com This predictive power is invaluable for designing PEGylated drugs with optimal pharmacokinetic and pharmacodynamic profiles.

Q & A

Q. What statistical methods are appropriate for analyzing variability in PEGylation efficiency studies?

- Methodological Answer :

- ANOVA : Compare means across multiple reaction conditions (e.g., pH, temperature).

- Regression Analysis : Correlative studies between PEG chain length (e.g., PEG3 vs. PEG8) and biomolecule activity.

- Error Reporting : Include standard deviation (SD) for triplicate experiments and p-values for significance testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.